Isothiuronium

概述

描述

准备方法

AHR-1911 可以通过 10-十一碳烯-1-基碘与硫脲的反应合成 。该反应通常涉及在回流条件下,将反应物在合适的溶剂中加热。 然后通过重结晶或其他适当的方法纯化产物 。工业生产方法可能涉及类似的合成路线,但规模更大,并且针对产量和纯度进行优化。

化学反应分析

Hydrolysis to Thiols

Isothiouronium salts undergo base-mediated hydrolysis to yield thiols, a reaction exploited for controlled thiol release in hydrogels and drug delivery systems.

Reaction Mechanism :

This reaction is highly efficient under alkaline conditions, with sodium hydroxide or sodium metabisulfite facilitating hydrolysis .

Key Findings :

-

Hydrogels functionalized with isothiouronium groups (e.g., PEGDA-AUITB) achieved >95% conversion to thiols within 24 hours at pH 9.0 .

-

Surface isoelectric points of hydrogels increased from 4.5 to 9.0 after functionalization, enhancing adsorption of anionic drugs like diclofenac .

Alkylation and Guanidinium Formation

Isothiouronium salts participate in alkylation reactions, enabling the synthesis of guanidinium derivatives.

Rathke Synthesis :

This method is used to introduce guanidinium groups into amines, with S-methylisothiourea as a common reagent .

Applications :

-

Chelating resins with isothiouronium groups recover mercury and platinum ions from solutions via thiophilic interactions .

Redox Reactions Involving Thiols

Isothiouronium-derived thiols participate in redox reactions, forming disulfide bonds.

Case Study :

Silica particles catalyzed oxidation of thiols to disulfides with up to 95% conversion efficiency :

Mechanistic studies suggest surface-bound silyloxy radicals abstract hydrogen atoms from thiols, enabling radical recombination .

Table 1: Reaction Rates of Thiol Oxidation

| Substrate | Conversion (%) | Time (h) | Catalyst |

|---|---|---|---|

| Cysteine | 92 | 24 | Silica (50 nm) |

| Glutathione | 88 | 24 | Silica (50 nm) |

| 2-Mercaptoethanol | 95 | 24 | Silica (50 nm) |

Catalytic Enhancement

Electrochemical modulation boosts reaction rates of isothiouronium-mediated processes.

Key Insight :

-

Applying a 1 V potential increased catalytic rates by up to 100,000× in model systems, attributed to enhanced electrostatic interactions at interfaces .

Biocidal Activity

Copper-isothiouronium complexes exhibit enhanced antimicrobial properties.

Data :

-

Copper complexes of azobenzene isothiouronium salts showed 2–5× higher biocidal activity against E. coli and S. aureus compared to parent salts .

These reactions underscore isothiouronium's versatility in organic synthesis, materials functionalization, and biomedical applications. Recent advances in electrochemical catalysis and green chemistry further expand its utility in sustainable industrial processes.

科学研究应用

AHR-1911 已被广泛研究,其科学研究应用包括:

作用机制

相似化合物的比较

AHR-1911 由于其对蛋白质合成的强抑制作用及其显着的抗肿瘤特性,在硫脲衍生物中是独一无二的 。类似化合物包括其他硫代假脲,例如:

S-(10-十一碳烯-1-基)硫脲: 与 AHR-1911 相比,抑制蛋白质合成的效果较差.

N-苯基-N’-(2-氯乙基)脲: 表现出抗增殖活性,但选择性和机制不同.

生物活性

Isothiuronium compounds, particularly this compound salts, have garnered significant attention in recent years due to their diverse biological activities. This article explores their mechanisms of action, therapeutic potential, and relevant case studies, focusing on their antitumor and antimicrobial properties.

Overview of this compound

This compound salts are derivatives of thiourea, characterized by the presence of a positively charged nitrogen atom. They are synthesized through various methods and exhibit a range of biological activities, making them valuable in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the potential of this compound salts as anticancer agents, particularly against melanoma and leukemia.

-

Inhibition of Oncogenic Pathways :

- This compound salts have been shown to decrease the expression of the NRAS oncogene, which is frequently mutated in melanoma. This reduction leads to increased apoptosis in cancer cells .

- A study demonstrated that allylic this compound salts exhibited cytotoxic effects with CC50 values ranging from 7 to 28 μM against various melanoma cell lines. Notably, the combination of these salts with vemurafenib resulted in a synergistic effect, enhancing their efficacy .

- Cell Cycle Dynamics :

- Anti-invasion Properties :

Case Studies

- Study on Leukemia : A comprehensive screening of this compound and quaternary salts revealed promising anticancer activity against leukemia cells. The study included quantum chemical calculations to assess the stability and energy features of these compounds, indicating that certain derivatives had lower calculated energies and higher solubility, correlating with increased biological activity .

Antimicrobial Activity

This compound compounds also demonstrate significant antimicrobial properties.

-

Antibacterial Activity :

- A series of isothiouronium salt derivatives were evaluated for their antibacterial efficacy against Gram-positive bacteria. The results indicated that these compounds exhibited comparable activity to traditional antibiotics like teicoplanin, with some derivatives showing enhanced binding affinity due to the positively charged nitrogen .

-

Biocidal Activity :

- Research on azobenzene isothiouronium salts showed that their copper complexes had superior biocidal activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This was attributed to improved adsorption and micellization properties compared to their parent compounds .

Data Summary

属性

CAS 编号 |

22584-04-9 |

|---|---|

分子式 |

C12H25IN2S |

分子量 |

356.31 g/mol |

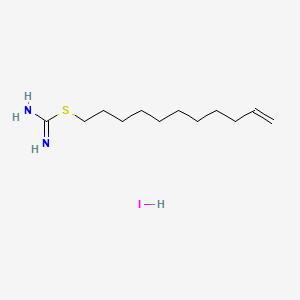

IUPAC 名称 |

undec-10-enyl carbamimidothioate;hydroiodide |

InChI |

InChI=1S/C12H24N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14;/h2H,1,3-11H2,(H3,13,14);1H |

InChI 键 |

INDZTCRIYSRWOH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCSC(=N)N.I |

规范 SMILES |

C=CCCCCCCCCCSC(=N)N.I |

外观 |

Solid powder |

Key on ui other cas no. |

22584-04-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AHR 1911 AHR-1911 AHR1911 Isothiouronium Isothiuronium |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。